molecular formula C23H25ClN4OS B14104051 N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

Cat. No.: B14104051
M. Wt: 441.0 g/mol
InChI Key: DHKBXKWIYOFKMX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a chlorobenzyl group, a thioxo-dihydroquinazolinyl moiety, and a cyclohexanecarboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-thioxo-1,2-dihydroquinazolin-4-yl intermediate, which is then reacted with a suitable amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazolinyl moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(((2-oxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
  • N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxylate

Uniqueness

Compared to similar compounds, N-(4-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide stands out due to the presence of the thioxo group, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25ClN4OS

Molecular Weight

441.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H25ClN4OS/c24-18-11-7-16(8-12-18)14-26-22(29)17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)27-23(30)28-21/h1-4,7-8,11-12,15,17H,5-6,9-10,13-14H2,(H,26,29)(H2,25,27,28,30)

InChI Key

DHKBXKWIYOFKMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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